4-bromo-5-methoxy-1-methyl-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Heterocycle in Organic Synthesis and Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the fields of organic synthesis and medicinal chemistry. mdpi.com Its unique structural features allow for diverse chemical reactivity, making it a versatile scaffold for constructing a wide array of molecular architectures. globalresearchonline.net Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net
In medicinal chemistry, the pyrazole nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity. researchgate.net This is evidenced by its presence in numerous commercially available drugs with a broad spectrum of therapeutic applications. nih.gov Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. mdpi.comnih.govnih.gov The success of drugs like Celecoxib, an anti-inflammatory agent, highlights the therapeutic potential of the pyrazole scaffold. nih.gov
The synthetic accessibility and the ability to introduce various functional groups onto the pyrazole ring allow chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological activity and pharmacokinetic profile. globalresearchonline.net This adaptability has made pyrazoles a subject of intense and ongoing research in the quest for novel and more effective therapeutic agents. nih.gov
Current Research Landscape of Brominated, Methoxylated, and N-Methylated Pyrazoles
The introduction of specific substituents onto the pyrazole core can significantly influence its chemical and biological properties. Among the vast number of substituted pyrazoles, those bearing bromo, methoxy (B1213986), and N-methyl groups are of particular interest to the scientific community.
Brominated pyrazoles are highly valued as intermediates in organic synthesis. The bromine atom can be readily substituted with other functional groups through various cross-coupling reactions, such as Suzuki and Heck couplings, providing a powerful tool for molecular elaboration. mdpi.com This makes brominated pyrazoles key starting materials for the synthesis of more complex, polyfunctionalized pyrazole derivatives. researchgate.net Furthermore, the presence of a bromine atom can enhance the biological activity of the molecule.
Methoxylated pyrazoles are also significant in synthetic and medicinal chemistry. The methoxy group, a strong electron-donating group, can modulate the electronic properties of the pyrazole ring, which in turn can affect its reactivity and interaction with biological targets. The transformation of a hydroxyl group to a more stable methoxy group is a common strategy to protect the hydroxyl functionality during multi-step syntheses. mdpi.comresearchgate.net
N-methylated pyrazoles are a subject of focused research due to the impact of N-alkylation on the regioselectivity and biological activity of pyrazole compounds. The position of the methyl group on one of the two nitrogen atoms of the pyrazole ring can lead to different regioisomers with distinct properties. nih.govresearchgate.net Researchers are actively developing selective N-methylation methods to control the synthesis of specific isomers. nih.govresearcher.life The N-methyl group can also influence the compound's lipophilicity and metabolic stability, which are crucial parameters for drug development.
Research Rationale for Investigating 4-Bromo-5-methoxy-1-methyl-1H-pyrazole
The specific combination of bromo, methoxy, and N-methyl substituents in this compound makes it a compound of significant scientific interest. The rationale for its investigation stems from its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules.
The bromine atom at the 4-position serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions. The methoxy group at the 5-position and the N-methyl group at the 1-position influence the electronic environment of the pyrazole ring, which can direct the regioselectivity of subsequent reactions and modulate the biological activity of its derivatives.
The investigation of this compound is driven by the need for novel chemical entities in drug discovery and materials science. By utilizing this compound as a scaffold, researchers can systematically synthesize libraries of new pyrazole derivatives and screen them for a wide range of biological activities. The unique substitution pattern of this molecule provides a strategic starting point for the development of new pharmaceuticals and functional materials.
Properties
IUPAC Name |
4-bromo-5-methoxy-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(9-2)4(6)3-7-8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHYVCLHLMTEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520829 | |
| Record name | 4-Bromo-5-methoxy-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89717-68-0 | |
| Record name | 4-Bromo-5-methoxy-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89717-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methoxy-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-methoxy-1-methyl-1H-pyrazole | |
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Spectroscopic and Structural Elucidation of 4 Bromo 5 Methoxy 1 Methyl 1h Pyrazole
X-ray Crystallography for Solid-State Structural Analysis
There are no published reports on the single-crystal X-ray diffraction analysis of 4-bromo-5-methoxy-1-methyl-1H-pyrazole. Therefore, critical information regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, and precise bond lengths and angles, remains undetermined.
Analysis of Intermolecular Interactions
Hydrogen Bonding Networks (N-H…N, N-H…O, C-H…N, C-H…O, C-H…X)
Due to the 1-methyl substitution, N-H…N and N-H…O hydrogen bonds are not possible for this molecule. However, weaker C-H…N, C-H…O, and C-H…X (where X is the bromine atom) interactions are theoretically plausible. The hydrogen atoms of the methyl and methoxy (B1213986) groups, as well as the pyrazole (B372694) ring C-H, could potentially act as weak hydrogen bond donors. The acceptors for these interactions would be the nitrogen atom at the 2-position of the pyrazole ring, the oxygen atom of the methoxy group, and the bromine atom.
A hypothetical data table for potential C-H…Acceptor interactions is presented below to illustrate the types of data that would be derived from a crystallographic study. It is crucial to note that the following data is purely illustrative and not based on experimental findings for this compound.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |
| C(methyl) | H | N(pyrazole) | 120-160 | 3.2-3.8 |
| C(methyl) | H | O(methoxy) | 120-160 | 3.2-3.8 |
| C(pyrazole) | H | O(methoxy) | 120-160 | 3.2-3.8 |
| C(methyl) | H | Br | 120-160 | 3.3-4.0 |
π-π Stacking Interactions
The pyrazole ring in this compound is an aromatic system, which suggests the possibility of π-π stacking interactions between adjacent molecules in the solid state. These interactions are common in planar aromatic and heteroaromatic systems and contribute significantly to crystal cohesion. The presence of substituents on the pyrazole ring can influence the geometry and strength of these interactions.
For π-π stacking to occur, the pyrazole rings of neighboring molecules would align in either a parallel or a parallel-displaced fashion. The centroid-to-centroid distance between the interacting rings is a key parameter used to characterize these interactions, typically falling in the range of 3.3 to 3.8 Å.
An illustrative data table for potential π-π stacking interactions is provided below. This table is a hypothetical representation and is not based on experimental data for the title compound.
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |
| Pyrazole···Pyrazole | 3.3 - 3.8 | 0 - 10 |
Further experimental work, specifically single-crystal X-ray diffraction studies, is required to definitively determine the nature and extent of hydrogen bonding and π-π stacking interactions in the solid-state structure of this compound. Such studies would provide the precise geometric parameters necessary for a detailed and accurate description of its supramolecular architecture.
Reactivity and Derivatization Chemistry of 4 Bromo 5 Methoxy 1 Methyl 1h Pyrazole
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is aromatic and can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the existing substituents. In 4-bromo-5-methoxy-1-methyl-1H-pyrazole, the C3-position is the only unsubstituted carbon on the ring, making it the primary site for electrophilic attack. The electron-donating nature of the methoxy (B1213986) group and the nitrogen atoms is expected to activate this position towards electrophiles. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be anticipated to occur at the C3-position, provided that the reaction conditions are controlled to avoid side reactions.
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is also a possibility, typically involving the displacement of a leaving group. In the case of this compound, both the bromo and methoxy groups are potential leaving groups. Nucleophilic attack at the C4-position to displace the bromide or at the C5-position to displace the methoxide (B1231860) would be facilitated by strong nucleophiles. The feasibility of these reactions is often dependent on the electronic nature of the pyrazole ring; however, without strong electron-withdrawing groups, harsh reaction conditions may be necessary. For the related compound, 4-bromo-5-fluoro-1-methyl-1H-pyrazole, it has been noted that both halogen atoms can be substituted through nucleophilic substitution reactions, suggesting that the bromo group on the target compound is susceptible to such transformations.
Functional Group Interconversions at the Bromo Position
The carbon-bromine bond at the C4-position is a key site for derivatization, enabling the introduction of a wide array of functional groups through metal-mediated reactions.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful and widely utilized transformation for converting aryl and heteroaryl halides into organometallic reagents. nih.gov This reaction is particularly effective for bromo- and iodo-substituted heterocycles. Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) is expected to result in a rapid exchange of the bromine atom for a lithium atom.
This generates a highly reactive 4-lithiated pyrazole intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the C4-position. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, while quenching with carbon dioxide would produce the corresponding carboxylic acid. This two-step sequence provides a versatile route to a diverse range of 4-substituted pyrazole derivatives that would be difficult to access directly.
Cross-Coupling Reactions for C-C Bond Formation
The bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. Several types of cross-coupling reactions are anticipated to be highly effective with this substrate.
The Suzuki-Miyaura coupling is a versatile method for forming aryl-aryl or aryl-vinyl bonds. This reaction involves the coupling of the bromopyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. Based on studies of similar brominated heterocycles, it is expected that this compound would readily participate in Suzuki-Miyaura couplings with a variety of boronic acids. nih.govnih.gov
The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction of this compound with various terminal alkynes is expected to proceed efficiently to yield 4-alkynyl-5-methoxy-1-methyl-1H-pyrazoles. nih.gov
The Heck reaction is another important palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. nih.gov While less commonly reported for pyrazoles compared to Suzuki and Sonogashira couplings, it remains a viable method for the alkenylation of the C4-position.
Other notable cross-coupling reactions such as the Stille, Negishi, and Buchwald-Hartwig amination reactions are also expected to be applicable to this compound, further expanding the synthetic utility of this compound.
| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Expected Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | 4-Aryl-5-methoxy-1-methyl-1H-pyrazole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | 4-Alkynyl-5-methoxy-1-methyl-1H-pyrazole |
| Heck | CH₂=CHR | Pd(OAc)₂ | Et₃N or K₂CO₃ | 4-Alkenyl-5-methoxy-1-methyl-1H-pyrazole |
Reactivity of the Methoxy Group
The methoxy group at the C5-position is generally stable but can be cleaved under certain conditions to reveal a hydroxyl group. This O-demethylation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting 4-bromo-1-methyl-1H-pyrazol-5-ol exists in tautomeric equilibrium with its corresponding pyrazolone (B3327878) form. The cleavage of the methoxy group opens up further avenues for derivatization, such as O-alkylation, O-acylation, or conversion to other functional groups. For instance, demethylation of a related 4-methoxystyryl pyrazole derivative has been reported as a successful transformation. nih.gov
Cycloaddition Reactions Involving the Pyrazole Moiety
The aromatic nature of the 1H-pyrazole ring generally makes it a poor participant in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.org The significant resonance stabilization of the ring means that it lacks the typical reactivity of a diene. While some non-aromatic 4H-pyrazoles are known to undergo Diels-Alder reactions, 1H-pyrazoles like this compound are expected to be unreactive under standard thermal cycloaddition conditions. nih.gov It is possible that under photochemical conditions or with highly reactive dienophiles, some cycloaddition pathways could be forced, but this is not a common mode of reactivity for this class of compounds.
Oxidation and Reduction Chemistry
The pyrazole ring is generally resistant to oxidation, a characteristic of its aromaticity. Strong oxidizing agents are more likely to react with substituents on the ring rather than the ring itself.
Regarding reduction, the C-Br bond is susceptible to cleavage under various reducing conditions. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. google.com Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and a base (to neutralize the HBr formed) would likely reduce the C4-bromo group to a C-H bond, yielding 5-methoxy-1-methyl-1H-pyrazole. Other methods for the reduction of the carbon-bromine bond include the use of reducing agents like hydrazine (B178648) or various metal-based systems. documentsdelivered.com The methoxy and methyl groups, as well as the pyrazole ring itself, are expected to be stable under these reductive conditions.
Synthetic Applications as a Building Block for More Complex Architectures
The chemical scaffold of this compound serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures. The presence of a reactive bromine atom at the C4 position of the pyrazole ring allows for a variety of substitution and cross-coupling reactions. This reactivity is fundamental to its application in creating diverse molecular structures, particularly in the field of medicinal chemistry. The strategic placement of the methoxy and methyl groups also influences the electronic properties and reactivity of the pyrazole core, making it a valuable synthon for targeted chemical modifications.
Information regarding the specific application of this compound in the formation of fused heterocyclic systems is not available in the reviewed scientific literature. While the synthesis of fused pyrazole systems, such as pyrazolopyrimidines, is a well-established area of research, existing methodologies typically employ different pyrazole precursors, such as those with ortho-amino ester functionalities. nih.gov
The derivatization of this compound is effectively achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki coupling reaction, in particular, has been successfully employed to introduce complex aryl and heteroaryl substituents at the C4 position of the pyrazole ring, thereby accessing a diverse range of pyrazole analogues.
A specific application of this methodology is demonstrated in the synthesis of novel substituted 1H-pyrrolo[2,3-b]pyridine derivatives. In a documented procedure, this compound was coupled with a boronate ester derivative of a pyrrolopyridine. googleapis.com This reaction highlights the utility of the title compound as a precursor for creating elaborate molecules with potential applications in pharmaceutical research.
The reaction was performed under microwave irradiation, a technique known to accelerate reaction rates, using a palladium catalyst in the presence of a base. googleapis.com The successful coupling resulted in the formation of 3-((1S)-1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl)-5-(5-methoxy-1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine. This transformation showcases the replacement of the bromine atom on the pyrazole ring with a complex substituted pyrrolopyridine moiety, exemplifying a key derivatization strategy. googleapis.com
Table 1: Example of a Suzuki Coupling Reaction for Derivatization
| Reactant/Reagent | Role | Product |
|---|---|---|
| This compound | Starting Material / Electrophile | 3-((1S)-1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl)-5-(5-methoxy-1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
| 3-((1S)-1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | Coupling Partner / Nucleophile | |
| 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride | Catalyst | |
| Potassium carbonate | Base |
This synthetic approach underscores the importance of this compound as a key intermediate for accessing structurally diverse pyrazole-containing compounds through well-established and efficient catalytic methods.
Theoretical and Computational Studies of 4 Bromo 5 Methoxy 1 Methyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like 4-bromo-5-methoxy-1-methyl-1H-pyrazole. These methods can provide insights that are complementary to experimental data.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be important, particularly concerning the orientation of the methoxy (B1213986) and methyl groups relative to the pyrazole (B372694) ring. Different rotational isomers (conformers) would be investigated to identify the global minimum energy conformation.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Br | --- | --- | --- |
| C-O | --- | --- | --- |
| N-N | --- | --- | --- |
| C-N-C | --- | --- | --- |
Electronic Structure Analysis (HOMO-LUMO Orbital Contributions)
The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For this compound, the analysis would identify which atoms or functional groups contribute most to these frontier orbitals, thus predicting sites for electrophilic and nucleophilic attack.
| Orbital | Energy (eV) |
|---|---|
| HOMO | --- |
| LUMO | --- |
Vibrational Frequency Calculations and Spectral Predictions
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculations are valuable for interpreting experimental spectra and for confirming that an optimized geometry corresponds to a true energy minimum. Each calculated frequency would be associated with specific vibrational modes, such as stretching, bending, and wagging of different bonds and functional groups.
Reactivity Descriptors and Site Selectivity Prediction
From the calculated electronic properties, various reactivity descriptors can be derived. These include electronegativity, chemical hardness, and the Fukui function. These descriptors provide a quantitative measure of the reactivity of different sites within the molecule, helping to predict where chemical reactions are most likely to occur. For instance, the analysis could predict the most probable site for electrophilic substitution or nucleophilic attack on the pyrazole ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This analysis can reveal information about charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. For this compound, NBO analysis would quantify the nature of the chemical bonds and the interactions between occupied and unoccupied orbitals, which contribute to the molecule's stability.
Tautomerism and Isomerization Energy Profiling
While the N-methyl group in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, other forms of isomerism could be computationally investigated. For example, the relative energies of different positional isomers could be calculated to determine their thermodynamic stability. An isomerization energy profile would map the energy landscape connecting different isomers, identifying the transition states and activation barriers for their interconversion.
Prediction of Non-Linear Optical (NLO) Properties
Theoretical and computational chemistry plays a pivotal role in the prediction of Non-Linear Optical (NLO) properties of novel molecules, offering a cost-effective and efficient alternative to experimental synthesis and characterization. For the compound this compound, while specific computational studies are not extensively documented in publicly available literature, the NLO properties can be predicted using established quantum chemical methods that have been widely applied to the broader class of pyrazole derivatives. These studies consistently show that pyrazole-based compounds have the potential to be excellent NLO materials. proquest.comwum.edu.pkwum.edu.pk
The primary computational method for predicting NLO properties is Density Functional Theory (DFT), which is used to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). proquest.comwum.edu.pkresearchgate.net These parameters are crucial in determining a molecule's potential for NLO applications, such as in telecommunications and optical data processing. researchgate.net The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's NLO activity. journaleras.com For pyrazole derivatives, studies have shown that the substitution pattern on the pyrazole ring significantly influences these properties. wum.edu.pk The presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, leading to larger hyperpolarizability values. nih.gov
In the case of this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the bromo substituent (-Br) has electron-withdrawing characteristics. This combination, along with the inherent asymmetry of the substituted pyrazole ring, suggests that the molecule could possess significant NLO properties.
A typical computational approach for predicting the NLO properties of a pyrazole derivative is outlined in the table below.
| Computational Parameter | Typical Methodology | Significance in NLO Prediction |
| Geometry Optimization | DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p). wum.edu.pk | Determines the most stable molecular structure, which is the foundation for all subsequent property calculations. |
| Dipole Moment (μ) | Calculated from the optimized geometry using the same DFT method. | A non-zero dipole moment is a prerequisite for second-order NLO activity. |
| Polarizability (α) | Calculated as a measure of the molecule's response to an external electric field. | Indicates how easily the electron cloud of the molecule can be distorted. |
| First-Order Hyperpolarizability (β) | Calculated using methods like the Finite Field (FF) approach within the DFT framework. | This is the primary measure of a molecule's second-order NLO response. Larger values indicate a stronger NLO effect. |
While specific calculated values for this compound are not available, studies on similar substituted pyrazoles have reported first-order hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO properties. researchgate.netjournaleras.com This indicates that the pyrazole scaffold is a promising framework for the design of new NLO materials.
Molecular Modeling for Ligand-Target Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) interacts with a biological target, typically a protein or enzyme. eurasianjournals.com For this compound, while specific molecular docking studies against particular targets have not been reported, the general applicability of this technique to pyrazole derivatives is well-established. researchgate.netijpbs.comnih.govrjptonline.org
Pyrazole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been instrumental in elucidating their mechanism of action at a molecular level. msjonline.orgresearchgate.netmdpi.com These studies can predict the binding affinity (often expressed as a docking score or binding energy), the binding mode, and the specific interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the pyrazole ligand and the amino acid residues in the active site of the target protein. researchgate.netmsjonline.org
The process of conducting a molecular docking study for a compound like this compound would typically involve the steps outlined in the following table.
| Step in Molecular Docking | Description | Tools and Software |
| 1. Ligand Preparation | The 3D structure of this compound is generated and optimized to find its lowest energy conformation. | ChemDraw, Avogadro, Gaussian |
| 2. Target Protein Preparation | The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. ijpbs.com | Protein Data Bank (PDB), PyMOL, Chimera |
| 3. Docking Simulation | The ligand is placed in the binding site of the target protein, and a scoring function is used to evaluate different binding poses and predict the binding affinity. researchgate.netijpbs.com | AutoDock, GOLD, Glide |
| 4. Analysis of Results | The predicted binding poses and interactions are visualized and analyzed to understand the key molecular interactions responsible for binding. nih.gov | PyMOL, Discovery Studio Visualizer |
The structural features of this compound, including the presence of potential hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group) and a halogen atom capable of forming halogen bonds, suggest that it could effectively interact with a variety of biological targets. Molecular docking studies could be employed to screen this compound against libraries of known drug targets to identify potential therapeutic applications. For instance, pyrazole derivatives have been successfully docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), various protein kinases, and tyrosyl-tRNA synthetase, revealing them as potential inhibitors. researchgate.netrjptonline.orgmsjonline.org
Biological and Agro Chemical Research Applications of 4 Bromo 5 Methoxy 1 Methyl 1h Pyrazole Analogues
In Vitro Biological Activity Assessments
Antimicrobial Activity (Antibacterial, Antifungal)
Pyrazole (B372694) analogues have demonstrated significant potential as antimicrobial agents, with research highlighting their effectiveness against a range of bacterial and fungal pathogens. nih.govasianpubs.org The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial enzymes and cellular processes. asianpubs.org
Studies have shown that the introduction of electron-withdrawing groups, such as halogens (bromo, chloro, fluoro), onto the pyrazole ring can enhance the antimicrobial potential of the resulting compounds. asianpubs.org For instance, a series of novel acetohydrazide pyrazole derivatives were synthesized and tested against various microbial strains. Among them, the derivative featuring a fluorophenyl group at the pyrazole ring exhibited the highest activity. asianpubs.org Similarly, a derivative with a bromophenyl group also showed notable, albeit lesser, antibacterial potential. asianpubs.org
In one study, synthesized pyrazole analogues were screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. One compound was found to be exceedingly active against Escherichia coli (a Gram-negative bacterium), while another was highly active against Streptococcus epidermidis (a Gram-positive bacterium). nih.gov Furthermore, a different analogue in the same series displayed potent antifungal activity against Aspergillus niger. nih.gov Another research effort focused on 4,5-dihydropyrazole derivatives as DNA gyrase inhibitors, finding one compound to be particularly potent against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with activity comparable to standard antibiotics. researchgate.net
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrazole analogues, demonstrating their antimicrobial efficacy.
| Compound/Analogue | Target Microorganism | MIC (μg/mL) | Reference |
| Pyrazole Analogue 3 | Escherichia coli | 0.25 | nih.gov |
| Pyrazole Analogue 4 | Streptococcus epidermidis | 0.25 | nih.gov |
| Pyrazole Analogue 2 | Aspergillus niger | 1 | nih.gov |
| 4,5-Dihydropyrazole Derivative | Staphylococcus aureus | 0.39 | researchgate.net |
| 4,5-Dihydropyrazole Derivative | Pseudomonas aeruginosa | 0.39 | researchgate.net |
| 4,5-Dihydropyrazole Derivative | Escherichia coli | 0.39 | researchgate.net |
| Ciprofloxacin (Standard) | Escherichia coli | 0.5 | nih.gov |
| Clotrimazole (Standard) | Aspergillus niger | 1 | nih.gov |
Anticancer Activity Research (Cell Line Studies, Mechanisms of Action)
The pyrazole scaffold is integral to the development of novel anticancer agents, targeting a multitude of tumor cell processes. semanticscholar.org Research has identified several pyrazole derivatives with significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), leukemia (K562), and lung (A549) cancer cells. semanticscholar.org
One of the mechanisms of action for pyrazole-based anticancer agents is the inhibition of tubulin polymerization. semanticscholar.org Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting this process, these compounds can halt the proliferation of cancer cells. For example, a synthesized pyrazole analogue, compound 5b , not only showed potent growth inhibition against K562 and A549 cells but was also identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM. semanticscholar.org
Another mechanism involves the inhibition of key enzymes in nucleotide biosynthesis. Pyrazofurin, a naturally occurring pyrazole C-nucleoside, acts as an antimetabolite by inhibiting orotidine-5′-monophosphate decarboxylase. nih.gov This enzyme is crucial for the synthesis of pyrimidines, essential building blocks for DNA and RNA, thereby halting cancer cell growth. nih.gov Curcuminoid pyrazoles, which are synthetic analogues of curcumin, have also been screened for cytotoxicity against cervix (HeLa), colon (HT-29), and breast (MCF-7) cancer cell lines, demonstrating the broad applicability of the pyrazole core in anticancer research. nih.gov
The table below presents the growth inhibitory (GI50) values for representative pyrazole analogues against different cancer cell lines.
| Compound/Analogue | Cancer Cell Line | GI50 (µM) | Mechanism of Action | Reference |
| Pyrazole Analogue 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | semanticscholar.org |
| Pyrazole Analogue 5b | MCF-7 (Breast) | 1.7 | Tubulin Polymerization Inhibition | semanticscholar.org |
| Pyrazole Analogue 5b | A549 (Lung) | 0.69 | Tubulin Polymerization Inhibition | semanticscholar.org |
| Pyrazole Analogue 5e | K562 (Leukemia) | 0.16 | Not specified | semanticscholar.org |
| Aurora Kinase Inhibitor 31 | MCF-7 (Breast) | 1.6 | Aurora Kinase A/B Inhibition | nih.gov |
| Aurora Kinase Inhibitor 33 | MCF-7 (Breast) | 1.6 | Aurora Kinase A Inhibition | nih.gov |
| ABT-751 (Reference) | K562 (Leukemia) | 0.74 | Tubulin Polymerization Inhibition | semanticscholar.org |
Anti-inflammatory Properties and Enzyme Inhibition (e.g., COX-2)
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with some of the most successful non-steroidal anti-inflammatory drugs (NSAIDs) being built around this scaffold. nih.gov A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. semanticscholar.orgtandfonline.com
Numerous studies have focused on designing pyrazole analogues with high selectivity for COX-2 over the constitutive COX-1 isoform to minimize gastrointestinal side effects associated with traditional NSAIDs. semanticscholar.orgtandfonline.com For example, a series of 1,5-diaryl-pyrazole derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. Several compounds in this series demonstrated excellent COX-2 inhibitory potency and high selectivity, comparable or superior to the reference drug Celecoxib. tandfonline.com
Another study reported on thirteen newly synthesized pyrazole derivatives, all of which were found to be more potent against the COX-2 isozyme than COX-1. semanticscholar.org Compounds from this series showed significant in vivo anti-inflammatory activity, with edema inhibition ranging from 51-86% after 3 hours, comparable to Celecoxib's 60.6%. semanticscholar.org This highlights the potential of the pyrazole core in developing safer and more effective anti-inflammatory drugs.
The following table summarizes the COX-2 inhibitory activity and selectivity of various pyrazole analogues.
| Compound/Analogue | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) | Reference |
| Pyrazole Derivative 8a | Not specified | 246.8 | semanticscholar.org |
| Pyrazole Derivative 8f | Not specified | 353.8 | semanticscholar.org |
| Pyrazole Derivative 5a | 0.023 | 185.2 | tandfonline.com |
| Pyrazole Derivative 5b | 0.025 | 178.6 | tandfonline.com |
| Pyrazole Derivative 5c | 0.024 | 180.4 | tandfonline.com |
| Celecoxib (Standard Drug) | 0.063 | 142.2 - 326.7 | semanticscholar.orgtandfonline.com |
Antioxidant Activity Evaluation
The investigation of pyrazole derivatives has extended to their potential as antioxidants. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage. Certain pyrazole analogues have been found to possess significant antioxidant properties. nih.gov
The antioxidant capacity of these compounds is often evaluated through various in vitro assays. Common methods include the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. nih.gov Other assessments include reducing power assays and DNA protection assays, which further characterize the compound's ability to reduce oxidants and protect biological macromolecules from oxidative damage. nih.gov
In a study involving newly synthesized pyrazole derivatives, the compounds were found to exhibit good antioxidant activity as evaluated by these methods. nih.gov Similarly, research on bromophenol derivatives, which share structural motifs like bromo and methoxy (B1213986) groups with the compound of interest, demonstrated that certain synthesized molecules could effectively ameliorate H2O2-induced oxidative damage and ROS generation in human keratinocyte cells. mdpi.com These findings suggest that the pyrazole scaffold, particularly when substituted with groups like methoxy and bromine, can be a valuable template for developing new antioxidant agents. mdpi.com
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole analogues, SAR studies have provided valuable insights into how different substituents on the pyrazole ring influence their antimicrobial, anticancer, and anti-inflammatory effects.
For antimicrobial activity, it has been observed that the presence of electron-withdrawing groups on the phenyl ring attached to the pyrazole nucleus generally enhances potency. asianpubs.org For example, derivatives with fluoro, chloro, and bromo substituents showed greater antimicrobial potential compared to analogues with other groups. The high electronegativity of fluorine, in particular, was correlated with the highest activity in one series of compounds. asianpubs.org
In the context of enzyme inhibition, SAR studies on pyrazole-based inhibitors of meprin α and β revealed that the nature and position of substituents are critical. For instance, the introduction of acidic moieties was found to increase activity against meprin β, although it did not necessarily improve selectivity over meprin α. nih.gov The size of substituents also plays a role; replacing a phenyl group with smaller methyl or larger benzyl (B1604629) groups at a specific position decreased inhibitory activity, while a cyclopentyl moiety resulted in similar activity. nih.gov
For anticancer activity, the positioning of substituents like methoxy groups can significantly impact cytotoxicity. Studies on related flavonoid structures have shown that a methoxy group at certain positions can enhance cytotoxic effects, while its presence at other positions, or an excess of methoxy groups, can lead to weaker activity. mdpi.com This highlights the importance of precise structural modifications to achieve the desired biological outcome.
Pyrazoles as Privileged Scaffolds in Pre-clinical Drug Discovery
The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govtandfonline.comnih.govvdoc.pub This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them highly valuable starting points for the development of new drugs for various diseases. vdoc.pub
The utility of the pyrazole scaffold stems from several key attributes. It is synthetically accessible, allowing for the creation of large and diverse libraries of compounds for screening. mdpi.com Furthermore, the pyrazole nucleus is metabolically stable, a desirable property for drug candidates. nih.gov Its versatile structure can be readily modified, enabling chemists to fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.com
The success of this scaffold is evident in the large number of approved drugs and clinical candidates that contain a pyrazole core. These drugs are used to treat a wide range of conditions, including different types of cancer (e.g., Ruxolitinib, Crizotinib), viral infections (e.g., Lenacapavir), and inflammatory diseases (e.g., Celecoxib). nih.govtandfonline.comnih.gov The continued exploration of pyrazole derivatives in preclinical studies for antibacterial, anticancer, and anti-inflammatory properties underscores its enduring importance as a privileged structure in the quest for new and improved therapeutics. nih.gov
Design and Synthesis of Novel Pyrazole-Based Therapeutic Candidates
The structural versatility of the pyrazole ring allows for the synthesis of diverse derivatives with a range of therapeutic applications. The design of these candidates often involves modifying substituents at various positions on the pyrazole ring to optimize interactions with biological targets.
One common synthetic strategy involves the condensation of arylhydrazine with appropriate aralkyl ketones, followed by cyclization. acs.org For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were prepared and evaluated for their cytotoxic effects against A549 lung cancer cell lines. nih.gov One compound from this series demonstrated significant cell apoptosis and potent antitumor activity with a growth inhibitory property (IC₅₀) of 49.85 μM. nih.gov
Another approach focuses on creating pyrazole-integrated benzophenones. A series of these compounds, synthesized from 1-methyl-5-(2, 4, 6-trimethoxy-phenyl)-1H-pyrazole, showed marked anti-inflammatory potential against various inflammatory mediators. nih.gov Similarly, other synthesized 1,3,4-trisubstituted pyrazole derivatives have shown excellent anti-inflammatory activity, with some compounds exhibiting inhibition rates (≥84.2%) comparable to the standard drug diclofenac (B195802). nih.gov
The synthesis of pyrazole derivatives has also been aimed at developing inhibitors for specific enzymes. For example, a series of N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested as monoamine oxidase (MAO) inhibitors, which are important for their potential antidepressant effects. nih.gov Many of these compounds showed inhibitory activity in the micromolar range and high selectivity for the MAO-A isozyme. nih.gov
Development of Hybrid Molecules with Pyrazole Core
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively used to create novel therapeutic agents with potentially enhanced activity or a dual mode of action. The pyrazole scaffold is a popular component in the design of such hybrid molecules.
A notable example is the synthesis of heterocyclic hybrids incorporating both benzimidazole (B57391) and pyrazole structural motifs. acs.org In one study, a series of these hybrids were synthesized through a multi-step process involving condensation, cyclization, formylation, and Knoevenagel reactions. acs.org The resulting compounds were evaluated for their anti-inflammatory and antioxidant activities. One hybrid containing a para-nitrophenyl (B135317) moiety attached to the pyrazole ring exhibited the highest anti-inflammatory activity, surpassing the standard drug, diclofenac sodium. acs.org Another hybrid from the same series, which included a para-bromophenyl unit on the pyrazole motif, showed the highest radical scavenging activity in a DPPH assay. acs.org
This approach highlights the potential of combining the known biological activities of different heterocyclic systems to produce multifunctional therapeutic candidates.
Applications in Agrochemical Research
Pyrazole derivatives are a cornerstone in the development of modern agrochemicals, with numerous commercial products used as herbicides, insecticides, and fungicides. Research continues to focus on discovering new pyrazole analogues with improved efficacy, selectivity, and environmental profiles.
Herbicidal Activity Studies
Pyrazole-based compounds are prominent in herbicide research, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis. rsc.orgacs.org Inhibition of HPPD leads to bleaching symptoms and eventual plant death.
Several studies have focused on designing and synthesizing novel pyrazole derivatives as HPPD inhibitors. For instance, a series of pyrazole derivatives with a benzoyl scaffold were synthesized and evaluated for their herbicidal activities. acs.org One compound, Z21, demonstrated superior pre-emergence inhibitory activity against Echinochloa crusgalli (barnyard grass) compared to commercial herbicides topramezone (B166797) and mesotrione. acs.org Other compounds from this series (Z5, Z15, Z20, and Z21) showed excellent post-emergence herbicidal activity with high crop safety for maize, cotton, and wheat. acs.org
In another study, novel pyrazole carbohydrazide (B1668358) derivatives were synthesized and tested. benthamdirect.com The compound 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide achieved 100% inhibition against Brassica campestris and showed excellent broad-spectrum herbicidal activity at a rate of 150 g/ha. benthamdirect.com The design of pyrazole benzophenone (B1666685) derivatives has also yielded potent herbicides, with some compounds showing better activity than the commercial herbicide pyrazoxyfen (B166693) against barnyard grass. rsc.org
| Compound/Series | Target Weed(s) | Efficacy/Activity | Reference |
| Compound Z21 | Echinochloa crusgalli | Pre-emergence stem and root inhibition of 44.3% and 69.6% | acs.org |
| Compounds Z5, Z15, Z20, Z21 | Various weeds | Excellent post-emergence activity at 150 g ai/ha with high crop safety | acs.org |
| 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | Brassica campestris | 100% inhibition at 200 µg/mL | benthamdirect.com |
| Pyrazole Benzophenones (5n, 5o) | Barnyard grass | Good herbicidal activity at 0.05 mmol m⁻² | rsc.org |
Insecticidal and Fungicidal Properties
Insecticidal Activity:
The pyrazole scaffold is integral to many successful insecticides, such as fipronil (B1672679). The mechanism of action for some pyrazole insecticides involves blocking GABA-gated chloride channels and glutamate-gated chloride channels (GluCl) in insects. rhhz.net Research is ongoing to develop new pyrazole-based insecticides to manage resistance and broaden the spectrum of control.
A study on rationally designed pyrazole derivatives identified compounds with significant insecticidal properties against termites and locusts. researchgate.net The Schiff base pyrazole molecule 3f showed excellent anti-termite activity (LC₅₀ = 0.001 μg/mL), far exceeding that of the reference drug fipronil (LC₅₀ = 0.038 μg/mL). researchgate.net Another derivative, 6h, exhibited superior anti-locust activity (LC₅₀ = 47.68 μg/mL) compared to fipronil (LC₅₀ = 63.09 μg/mL). researchgate.net
Novel pyrazole-5-carboxamides have been synthesized and tested against a range of pests. acs.org Compounds containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties showed high insecticidal activity against the cotton bollworm (Helicoverpa armigera). acs.org Furthermore, N-pyridylpyrazole thiazole (B1198619) derivatives have been developed, with compound 7g showing excellent insecticidal activities against Plutella xylostella (diamondback moth), Spodoptera exigua, and Spodoptera frugiperda, with LC₅₀ values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. mdpi.com
| Compound/Series | Target Pest(s) | LC₅₀ Value | Reference |
| Schiff base pyrazole 3f | Termites | 0.001 μg/mL | researchgate.net |
| Pyrazole derivative 6h | Locusts | 47.68 μg/mL | researchgate.net |
| N-pyridylpyrazole thiazole 7g | Plutella xylostella | 5.32 mg/L | mdpi.com |
| N-pyridylpyrazole thiazole 7g | Spodoptera exigua | 6.75 mg/L | mdpi.com |
| N-pyridylpyrazole thiazole 7g | Spodoptera frugiperda | 7.64 mg/L | mdpi.com |
Fungicidal Activity:
Pyrazole carboxamides are a well-established class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). mdpi.com The development of novel pyrazole analogues aims to enhance efficacy against a wide range of plant pathogenic fungi.
A series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety were synthesized and showed significant fungicidal activities, particularly against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. scispace.com Compounds 10d and 10e from this series exhibited 100% and 94.0% inhibition, respectively, at a concentration of 16.7 μg/mL, comparable to the commercial fungicide pyraclostrobin. scispace.com
In another study, 32 novel substituted pyrazole derivatives were synthesized, with many exhibiting considerable antifungal activity. nih.govdoaj.org Compound 26, which contains a p-trifluoromethylphenyl moiety, was particularly effective, showing the highest activity against six tested fungi, including Botrytis cinerea and Rhizoctonia solani, with EC₅₀ values of 2.432 μg/mL and 2.182 μg/mL, respectively. nih.govdoaj.org The introduction of isothiocyanate and carboxamide groups to the pyrazole ring was also found to enhance fungicidal activity. nih.govdoaj.org
| Compound/Series | Target Fungi | Efficacy/Activity (EC₅₀ or Inhibition %) | Reference |
| Pyrazole-tetrahydroquinoline 10d | G. graminis var. tritici | 100% inhibition at 16.7 μg/mL | scispace.com |
| Pyrazole-tetrahydroquinoline 10e | G. graminis var. tritici | 94.0% inhibition at 16.7 μg/mL | scispace.com |
| Compound 26 (p-trifluoromethylphenyl moiety) | Botrytis cinerea | 2.432 μg/mL | nih.govdoaj.org |
| Compound 26 (p-trifluoromethylphenyl moiety) | Rhizoctonia solani | 2.182 μg/mL | nih.govdoaj.org |
| Compound 26 (p-trifluoromethylphenyl moiety) | Valsa mali | 1.787 μg/mL | nih.govdoaj.org |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The synthesis of functionalized pyrazoles is an area of continuous innovation. Future research should focus on developing more efficient, regioselective, and scalable methods for the synthesis of 4-bromo-5-methoxy-1-methyl-1H-pyrazole and its derivatives.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages, including improved reaction control, enhanced safety, and easier scalability. The development of a flow-based synthesis for this compound could streamline its production for further research and potential commercialization.
C-H Activation: Direct functionalization of the pyrazole (B372694) core via C-H activation is a powerful and atom-economical approach. Investigating C-H activation strategies at the C-3 position of a suitable precursor could provide a novel and efficient route to introduce substituents and build molecular complexity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. Exploring photoredox-catalyzed reactions for the synthesis of the pyrazole ring or for the introduction of the bromo and methoxy (B1213986) substituents could lead to more sustainable and efficient synthetic pathways.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs and optimization of flow parameters. |
| C-H Activation | High atom economy, reduced waste. | Regioselectivity control and catalyst development. |
| Photoredox Catalysis | Mild reaction conditions, use of renewable energy. | Substrate scope and optimization of photocatalyst systems. |
Advanced Computational Design of Pyrazole Derivatives
Computational chemistry offers a powerful toolkit for the rational design of novel pyrazole derivatives with tailored properties. eurasianjournals.com By leveraging in silico methods, researchers can accelerate the discovery and optimization of new drug candidates and agrochemicals based on the this compound scaffold.
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govresearchgate.net Such studies can provide insights into its chemical behavior and guide the design of new reactions.
Molecular Docking and Dynamics: For the development of new therapeutic agents, molecular docking simulations can predict the binding modes of this compound derivatives to specific biological targets. researchgate.net Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and to estimate binding free energies. eurasianjournals.com
Machine Learning and AI: The use of machine learning and artificial intelligence can aid in the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis and experimental testing. eurasianjournals.com
| Computational Method | Application in Pyrazole Design | Expected Outcome |
| Density Functional Theory (DFT) | Understanding electronic properties and reactivity. | Prediction of reaction mechanisms and spectroscopic data. |
| Molecular Docking | Predicting binding to biological targets. | Identification of potential protein targets and binding modes. |
| Molecular Dynamics | Assessing stability of ligand-protein complexes. | Elucidation of dynamic behavior and binding affinity. |
| Machine Learning/AI | Predicting ADMET properties. | Prioritization of drug candidates with favorable pharmacokinetics. |
Broadening the Scope of Biological and Agro-Chemical Applications
While the specific biological profile of this compound is not extensively documented, the broader pyrazole class exhibits a wide range of activities. Future research should systematically explore the potential of this compound and its derivatives in various applications.
Medicinal Chemistry: A library of derivatives could be synthesized and screened against a panel of biological targets implicated in various diseases. Given the known activities of other pyrazoles, promising areas for investigation include oncology, infectious diseases (antibacterial, antifungal, antiviral), and inflammatory conditions. jmu.edunih.gov Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified hits. rsc.org
Agrochemicals: The presence of a halogen atom in the structure of this compound suggests its potential as a lead compound for the development of new pesticides. Screening for herbicidal, insecticidal, and fungicidal activity is a logical next step. The unique substitution pattern may offer a novel mode of action or help overcome existing resistance mechanisms.
| Application Area | Potential Targets/Activities | Research Focus |
| Medicinal Chemistry | Kinases, proteases, GPCRs; anticancer, antimicrobial, anti-inflammatory activity. | Synthesis of derivative libraries, high-throughput screening, SAR studies. |
| Agrochemicals | Herbicide, insecticide, fungicide. | Bioassays against relevant pests and weeds, mode of action studies. |
Development of Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly important in chemical synthesis. nih.govresearchgate.netbenthamdirect.com Future work on this compound should prioritize the development of environmentally benign synthetic methods.
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. jetir.org
Catalysis: The use of recyclable and non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, can improve the sustainability of the synthetic process. jetir.org Iron-catalyzed reactions, for example, offer a more environmentally friendly alternative to those using precious metals.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multi-component reactions are a particularly effective strategy for achieving high atom economy. mdpi.com
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Green Solvents | Use of water, ethanol, or ionic liquids. | Reduced solvent waste and toxicity. |
| Catalysis | Employment of recyclable or biocatalysts. | Minimized catalyst waste and use of benign substances. |
| Atom Economy | Design of multi-component reactions. | Maximized efficiency and reduced byproducts. |
Q & A
Q. Advanced Research Focus
- Bromine : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Methoxy : Increases electron density, potentially enhancing binding to target proteins (e.g., σ₁ receptor antagonism) .
- Structure-Activity Relationships (SAR) : Derivatives with 4-bromo-5-methoxy substitution show higher antimicrobial potency (MIC: 2–8 µg/mL) compared to non-halogenated analogs .
What challenges arise in crystallizing halogenated pyrazoles, and how are they addressed?
Q. Advanced Research Focus
- Crystal Growth : Bromine’s large atomic radius disrupts packing; slow evaporation from DCM/hexane (1:3) improves crystal quality .
- Synchrotron Radiation : High-intensity X-rays resolve weak diffraction patterns caused by heavy atoms .
How can computational methods predict the reactivity of this compound in further derivatization?
Q. Advanced Research Focus
- DFT Studies : Calculate Fukui indices to identify nucleophilic (C3) and electrophilic (C4) sites .
- Docking Simulations : Predict binding affinity for targets like tubulin (e.g., pyrazole derivatives inhibit microtubule polymerization at IC₅₀ ~1.2 µM) .
What are the limitations of current synthetic protocols for this compound, and how can they be improved?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
